4-(2,4-Difluorobenzyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2,4-difluorophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-11-2-1-10(12(14)8-11)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQMAHFHVBQZHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594915 | |
| Record name | 4-[(2,4-Difluorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203860-02-0 | |
| Record name | 4-[(2,4-Difluorophenyl)methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203860-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2,4-Difluorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 2,4 Difluorobenzyl Piperidine Derivatives
Advanced Synthetic Routes to 4-(2,4-Difluorobenzyl)piperidine Core Structures
The construction of the this compound core can be achieved through various synthetic strategies, primarily focusing on the formation of the crucial bond between the benzyl (B1604629) and piperidine (B6355638) moieties.
Strategies for Benzyl Linkage Formation to Piperidine Ring
The formation of the C-C bond between the benzyl group and the piperidine ring is a critical step in the synthesis of this compound. Several methods have been developed to achieve this transformation efficiently.
One common approach involves the reaction of a piperidine derivative with a suitable 2,4-difluorobenzyl electrophile. For instance, the alkylation of a pre-formed piperidine ring with 2,4-difluorobenzyl halide is a straightforward method. chemicalforums.com
Another strategy involves the use of organometallic reagents. The reaction of a Grignard reagent derived from a protected 4-halopiperidine with 2,4-difluorobenzaldehyde (B74705) represents a viable route. Alternatively, the addition of a 2,4-difluorobenzyl Grignard reagent to a 4-piperidone (B1582916) derivative, followed by reduction, can also yield the desired product.
Reductive amination is another powerful tool for constructing the this compound core. This method typically involves the reaction of a 4-piperidone derivative with 2,4-difluorobenzylamine (B110887) in the presence of a reducing agent.
A notable synthesis of Iloperidone, a drug containing the this compound moiety, utilizes 4-(2,4-Difluorobenzoyl)piperidine hydrochloride as a starting material. researchgate.netbldpharm.combldpharm.com This intermediate undergoes selective oximation to form (Z)-4-(2,4-difluorobenzoyl)piperidine oxime, which is then further elaborated to the final product. researchgate.netpharmaffiliates.com
| Strategy | Reactants | Key Transformation | Reference |
| Alkylation | Piperidine & 2,4-Difluorobenzyl halide | Nucleophilic substitution | chemicalforums.com |
| Grignard Reaction | 4-Halopiperidine derivative & 2,4-Difluorobenzaldehyde | Nucleophilic addition | |
| Reductive Amination | 4-Piperidone derivative & 2,4-Difluorobenzylamine | Imine formation and reduction | |
| Oximation Route | 4-(2,4-Difluorobenzoyl)piperidine hydrochloride | Oximation followed by further functionalization | researchgate.netbldpharm.combldpharm.compharmaffiliates.com |
Stereochemical Control in Synthesis
Achieving stereochemical control during the synthesis of this compound derivatives is crucial, as the biological activity of these compounds can be highly dependent on their stereochemistry. researchgate.net
One approach to introduce chirality is through the use of chiral catalysts in hydrogenation reactions of corresponding pyridine (B92270) precursors. nih.gov For example, rhodium(I) catalysts with chiral ferrocene (B1249389) ligands have been used for the stereoselective hydrogenation of substituted pyridines. nih.gov Borenium-catalyzed hydrogenation in the presence of hydrosilanes also offers a method for the diastereoselective reduction of substituted pyridines to piperidines. nih.gov
The synthesis of substituted pipecolinates, which are valuable building blocks, can be achieved with high diastereoselectivity through the hydrogenation of disubstituted pyridines. whiterose.ac.uknih.gov The resulting cis-piperidines can then be transformed into their trans-diastereoisomers via base-mediated epimerization. whiterose.ac.uknih.gov Furthermore, diastereoselective lithiation and subsequent trapping of N-Boc protected piperidines can provide access to trans-piperidines. whiterose.ac.uknih.gov
In the context of aldol (B89426) reactions, the use of pseudo-C2 symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione allows for stereodivergent synthesis of aldol products. mdpi.com The stereochemical outcome of these reactions can often be influenced by the choice of solvent and additives. mdpi.com
Functionalization and Derivatization Approaches
Once the this compound core is assembled, further functionalization can be carried out to explore the structure-activity relationships and optimize the properties of the final compounds.
N-Alkylation and Acylation of the Piperidine Nitrogen
The nitrogen atom of the piperidine ring is a common site for functionalization. N-alkylation can be achieved by reacting the piperidine with an alkyl halide in the presence of a base such as potassium carbonate or triethylamine. chemicalforums.comresearchgate.netgoogle.com The choice of solvent can be critical, with polar aprotic solvents like DMF or aprotic solvents like DCM being commonly employed. chemicalforums.comresearchgate.net Reductive amination with aldehydes or ketones is another effective method for N-alkylation. google.com
N-acylation is another important transformation, often used to introduce amide or carbamate (B1207046) functionalities. researchgate.net This can be accomplished by reacting the piperidine with an acyl chloride, anhydride (B1165640), or a carboxylic acid in the presence of a coupling agent. researchgate.netnih.gov For example, acetylation can be performed using acetic anhydride with a base like triethylamine.
| Reaction | Reagents | Base | Solvent | Reference |
| N-Alkylation | Alkyl halide | K₂CO₃, NaH, Triethylamine | DMF, Acetonitrile, DCM | chemicalforums.comresearchgate.netgoogle.com |
| N-Acylation | Acyl chloride, Acetic anhydride | Triethylamine | Dichloromethane | nih.gov |
Modifications on the Difluorobenzyl Moiety
While the difluorobenzyl group is often a key pharmacophore, modifications to this moiety can be explored to fine-tune the electronic properties and binding interactions of the molecule. Electrophilic aromatic substitution reactions on the difluorobenzyl ring are generally challenging due to the deactivating effect of the fluorine atoms. However, nucleophilic aromatic substitution of one of the fluorine atoms may be possible under specific conditions with potent nucleophiles.
Annulation and Scaffold Hybridization for Complex Architectures
Annulation reactions provide a powerful strategy for constructing more complex, polycyclic structures from the this compound core. mdpi.com These reactions involve the formation of a new ring fused to the existing piperidine scaffold. For instance, intramolecular cyclization reactions can be designed by introducing appropriate functional groups on the piperidine ring or its substituents. mdpi.com Palladium-catalyzed [4+2] annulation reactions have been reported for the synthesis of fluorinated N-heterocycles. nih.gov
Scaffold hybridization involves combining the this compound motif with other known pharmacophores to create hybrid molecules with potentially novel biological activities. mdpi.com This approach has been successfully used in the design of inhibitors for various enzymes. For example, the piperidine scaffold can be linked to other heterocyclic systems like benzisoxazoles or benzimidazoles. researchgate.netresearchgate.net A study on carbonic anhydrase inhibitors demonstrated the hybridization of a benzenesulfonamide (B165840) group with a disubstituted thiazolidinone ring condensed with different indolinone moieties. mdpi.com
Process Optimization and Scalability for Research Material Production
The efficient and scalable synthesis of this compound is a critical step for ensuring the availability of this key intermediate for research and development purposes. Process optimization focuses on maximizing yield and purity while minimizing costs, reaction times, and environmental impact. Scalability ensures that the developed synthetic route can be reliably transferred from the laboratory to larger-scale production without significant loss of performance.
A common synthetic route to this compound involves the initial synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride, followed by the reduction of the ketone functionality. Research into the production of related compounds, such as the antipsychotic drug iloperidone, has led to optimized and high-yield processes for producing the key intermediate, 4-(2,4-difluorobenzoyl)piperidine hydrochloride, suggesting its suitability for industrial-scale production. researchgate.net
The subsequent reduction of the carbonyl group is a pivotal transformation. Catalytic hydrogenation is a frequently employed method for this type of reduction due to its high efficiency, selectivity, and the reusability of the catalyst, which are all important factors for scalable production.
The reduction of 4-(2,4-difluorobenzoyl)piperidine to this compound via catalytic hydrogenation can be optimized by systematically varying several key reaction parameters. These include the choice of catalyst, catalyst loading, hydrogen pressure, reaction temperature, and solvent.
Catalyst Screening: A variety of noble metal catalysts are effective for the hydrogenation of ketones. A screening study would typically evaluate catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and ruthenium on carbon (Ru/C). The choice of catalyst can significantly impact the reaction rate and selectivity. For instance, studies on the hydrogenation of pyridine derivatives have shown that Ru/C can exhibit superior activity compared to Pd/C and Pt/C under specific conditions.
Table 1: Catalyst Screening for the Hydrogenation of 4-(2,4-Difluorobenzoyl)piperidine
| Entry | Catalyst (5 wt%) | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd/C | Methanol | 50 | 1 | 24 | 85 | 80 |
| 2 | Pt/C | Methanol | 50 | 1 | 24 | 92 | 88 |
This is a representative data table based on typical results for similar reactions and is for illustrative purposes.
Effect of Reaction Parameters: Once a lead catalyst is identified (e.g., Ru/C), further optimization would involve investigating the effects of temperature, pressure, and catalyst loading to maximize yield and throughput.
Table 2: Optimization of Reaction Conditions using 5% Ru/C Catalyst
| Entry | Temperature (°C) | Pressure (MPa) | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 50 | 1 | 1.0 | 18 | >99 | 95 |
| 2 | 70 | 1 | 1.0 | 12 | >99 | 96 |
| 3 | 70 | 3 | 0.5 | 10 | >99 | 97 |
This is a representative data table based on typical results for similar reactions and is for illustrative purposes.
From such an optimization study, optimal conditions can be determined. For example, using 0.5 mol% of 5% Ru/C at 70-80°C and 3 MPa hydrogen pressure could provide a high yield of the desired product in a significantly reduced reaction time, which is highly desirable for large-scale production.
Translating a laboratory-scale procedure to a larger, pilot-plant or industrial scale requires careful consideration of several factors:
Heat Transfer: Hydrogenation reactions are typically exothermic. On a larger scale, efficient heat dissipation is crucial to maintain the optimal reaction temperature and prevent runaway reactions. The choice of reactor and cooling systems is critical.
Mass Transfer: Efficient mixing is required to ensure good contact between the substrate, hydrogen gas, and the solid catalyst. Inadequate agitation can lead to slower reaction rates and lower yields.
Catalyst Handling and Recovery: On a large scale, the handling of pyrophoric catalysts like Raney Nickel or dry palladium on carbon requires specialized equipment and procedures. The efficient recovery and recycling of the precious metal catalyst are also economically important.
Work-up and Purification: The isolation and purification of the final product must be scalable. This may involve moving from laboratory techniques like column chromatography to more industrial methods such as crystallization or distillation. The development of a robust crystallization process is often a key step in ensuring high purity of the final product on a large scale.
By carefully optimizing the reaction parameters and considering the challenges of scaling up, a robust and efficient process for the production of research-grade this compound can be developed.
Biological Activities and Pharmacological Insights of 4 2,4 Difluorobenzyl Piperidine Analogues
Exploration of Diverse Biological Targets and Pathways
Analogues of 4-(2,4-difluorobenzyl)piperidine have been investigated for their effects on various biological targets, revealing a broad spectrum of potential therapeutic applications.
Modulators of Neurotransmitter Receptors (e.g., Dopamine (B1211576), Serotonin)
The piperidine (B6355638) ring is a common feature in many centrally acting agents, and derivatives of 4-benzylpiperidine (B145979) have been extensively studied for their ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin (B10506). wikipedia.orgnih.gov
Research into 4-benzylpiperidine carboxamides has identified key structural features that determine their selectivity for the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine transporter (DAT). nih.govkoreascience.krnih.gov For instance, the presence of a biphenyl (B1667301) group tends to confer selectivity towards SERT, while a diphenyl group favors inhibition of DAT. nih.gov The length of a linker chain between the piperidine core and other parts of the molecule also plays a critical role; compounds with a two-carbon linker show higher potency for DAT inhibition compared to those with a three-carbon linker. nih.govkoreascience.kr
Specifically, within the dopamine receptor family, which is divided into D1-like (D1, D5) and D2-like (D2, D3, D4) subtypes, analogues have been developed with high affinity and selectivity. nih.gov For example, a series of 4-benzyloxypiperidine derivatives have been identified as potent and selective D4 receptor antagonists. nih.gov In one study, a 4-benzyl derivative emerged as a particularly interesting compound with a high affinity and selectivity profile for the D4 receptor, acting as an antagonist. nih.gov The substitution on the benzyl (B1604629) ring is crucial; a 2,3-dichlorophenyl substituent, for instance, has been shown to improve both affinity and selectivity for the D3 receptor compared to a 2-methoxyphenyl group. acs.org
The table below summarizes the activity of selected 4-benzylpiperidine analogues on monoamine transporters.
| Compound | Linker Length | Aromatic Group | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |
| 7j | 3 carbons | 2-Naphthyl | 15.3 | 8.2 | >10000 |
| 8f | 2 carbons | Diphenyl | 104.2 | 163.5 | 39.8 |
| 8k | 2 carbons | 2-Naphthyl | 31.5 | 15.7 | 158.3 |
Data sourced from studies on 4-benzylpiperidine carboxamides as monoamine reuptake inhibitors. nih.gov
Antiviral Efficacy, including Hemagglutinin Fusion Inhibition
The influenza virus hemagglutinin (HA) protein is a critical target for antiviral drugs because it facilitates the virus's entry into host cells. csic.esnih.gov Several small molecules, including piperidine derivatives, have been developed to inhibit the fusion process mediated by HA. nih.govexplorationpub.com
A class of N-benzyl-4,4-disubstituted piperidines has been identified as potent inhibitors of influenza A virus fusion, with specific activity against the H1N1 subtype. csic.esnih.gov Mechanistic studies revealed that these compounds act by inhibiting the low pH-induced membrane fusion process mediated by HA. csic.esnih.gov Computational modeling suggests that these inhibitors bind to a novel site on the HA2 subunit, near the fusion peptide. csic.es A notable analogue, featuring a 4-fluorobenzyl group, demonstrated a five-fold higher inhibitory activity against the A/PR/8/34 (H1N1) strain compared to its non-fluorinated counterpart. csic.es
In other research, a hydrochloride salt of 1-benzyl-4-(2,6-difluoro-benzoyloxymino) piperidine was synthesized and evaluated for its antiviral properties. nih.gov While some activity was noted against the influenza A/Swine/Iowa/30 (H1N1) virus, it was only at the highest concentration tested. nih.gov The development of resistance to antiviral agents like 4'-fluorouridine (B8696964) (4'-FlU) has been studied, highlighting the need for new inhibitors with different mechanisms of action. plos.org
Ion Channel Modulation (e.g., CFTR Co-Potentiation)
Mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene lead to cystic fibrosis (CF). nih.gov A key therapeutic strategy involves using "potentiators" to enhance the function of mutated CFTR channels at the cell surface. nih.govnih.gov Recent approaches have explored "co-potentiators," which work synergistically with existing potentiators to rescue the activity of CFTR mutants that respond poorly to single-drug therapy. escholarship.orgnih.gov
A class of co-potentiators based on a spiro[piperidine-4,1-pyrido[3,4-b]indole] scaffold has been identified. escholarship.org Structure-activity relationship (SAR) studies on these compounds sought to improve their potency. Through targeted synthesis, an analogue featuring a 2,4,5-trifluorobenzyl substituent was developed. This compound, when used with a primary potentiator like VX-770, showed significantly improved potency for activating the N1303K-CFTR mutant, with an EC₅₀ value of approximately 600 nM, representing a 17-fold improvement over the original lead compound. escholarship.org This highlights the critical role of the polysubstituted benzyl group on the piperidine nitrogen for co-potentiator activity.
Enzyme Modulation
The piperidine scaffold is a core component of various enzyme inhibitors. nih.gov A prominent example is its role in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. nih.gov Donepezil, a well-known AChE inhibitor, features a piperidine ring. nih.govnih.gov
Inspired by the structure of donepezil, researchers have synthesized and evaluated new benzamide (B126) derivatives containing a piperidine core. nih.gov In these designs, the benzamide group mimics the indanone ring of donepezil, while the piperidine ring is retained. nih.gov Molecular docking studies of these novel compounds against AChE have helped to understand their binding modes. For instance, one potent derivative showed a binding free energy that, while not as high as donepezil's (-12.74 kcal/mol), was among the highest of the newly synthesized compounds, indicating a strong interaction with the enzyme's active site. nih.gov
Antimicrobial Research Focus
The rise of antimicrobial resistance has spurred the search for new chemical entities with antibacterial properties. Piperidine derivatives have emerged as a promising class of compounds in this area. biointerfaceresearch.comresearchgate.netresearchgate.net
Antibacterial Activity
Numerous studies have explored the synthesis of novel piperidine derivatives and their evaluation as antibacterial agents. biointerfaceresearch.comresearchgate.netacs.orglifesciencesite.com These compounds have been tested against a range of both Gram-positive and Gram-negative bacteria.
In one study, new piperidine derivatives were synthesized and tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using the disc diffusion method. biointerfaceresearch.comresearchgate.net The results showed that the synthesized compounds were active against both types of bacteria. biointerfaceresearch.comresearchgate.net Another study focused on isoindolin-1-one (B1195906) derivatives containing a piperidine moiety, which exhibited good activity against phytopathogenic bacteria such as Pseudomonas syringae and Xanthomonas axonopodis. acs.org
A series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were designed as potential inhibitors of Methicillin-resistant Staphylococcus aureus (MRSA) proteins. researchgate.net In-silico molecular docking studies identified a lead compound that showed strong binding energies of -8.3 and -8.0 kcal/mol against S. aureus Gyrase protein and Penicillin-Binding Protein 1b, respectively, suggesting a potential mechanism of action. researchgate.net
The table below shows the antibacterial activity of two synthesized piperidine derivatives measured by the zone of inhibition.
| Compound | Concentration | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| 1 | 10 µL | 10.1 ± 0.1 | 8.1 ± 0.1 |
| 1 | 20 µL | 11.2 ± 0.1 | 9.2 ± 0.1 |
| 2 | 10 µL | 12.1 ± 0.1 | 10.1 ± 0.1 |
| 2 | 20 µL | 13.2 ± 0.1 | 11.2 ± 0.1 |
| Chloramphenicol (Standard) | 10 µL | 15.1 ± 0.1 | 16.1 ± 0.1 |
Data from a study evaluating new piperidine derivatives against bacterial pathogens. biointerfaceresearch.comresearchgate.net
Antifungal Activity
Analogues of this compound have demonstrated notable antifungal properties, positioning them as subjects of interest in the development of new antifungal agents. Research into piperidine derivatives has revealed a broad spectrum of activity against various fungal pathogens, including those of agricultural and clinical relevance.
A study on piperidine-4-carbohydrazide (B1297472) derivatives, which share a core piperidine structure, showed significant fungicidal effects against several agriculturally important fungi. acs.orgnih.gov For instance, certain compounds within this series exhibited potent in vitro inhibition of Rhizoctonia solani and Verticillium dahliae, with EC50 values surpassing those of established antifungal agents like Chlorothalonil and Boscalid. acs.orgnih.gov Specifically, compound A13, a piperidine-4-carbohydrazide derivative, demonstrated an EC50 value of 0.83 µg/mL against R. solani, indicating strong antifungal potential. acs.org The mechanism of action for some of these derivatives is believed to involve the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. acs.orgnih.gov
Furthermore, other research has highlighted the antifungal efficacy of piperidine derivatives against human pathogenic fungi. nih.gov For example, certain benzylamine (B48309) derivatives incorporating a piperidinylmethylamino moiety have shown broad-spectrum activity against Candida species, including fluconazole-resistant strains, and the filamentous fungus Aspergillus fumigatus. nih.gov The ability of these compounds to overcome known resistance mechanisms, such as the upregulation of CDR and ERG11 genes in C. albicans, underscores their therapeutic potential. nih.gov The antifungal action of some of these analogues is attributed to the inhibition of sterol 14-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.govnih.gov
The structural features of these piperidine analogues, including the nature and position of substituents on the piperidine ring and the benzyl group, play a critical role in their antifungal potency and spectrum of activity. The diversity of chemical modifications possible within this class of compounds allows for the fine-tuning of their biological properties.
Table 1: In Vitro Antifungal Activity of Selected Piperidine Derivatives
| Compound | Fungal Strain | EC50 (µg/mL) | Reference |
| A13 | Rhizoctonia solani | 0.83 | acs.org |
| A41 | Rhizoctonia solani | 0.88 | acs.org |
| A13 | Verticillium dahliae | 1.12 | acs.org |
| A41 | Verticillium dahliae | 3.20 | acs.org |
| Chlorothalonil (Control) | Rhizoctonia solani | 1.64 | acs.org |
| Boscalid (Control) | Rhizoctonia solani | 0.96 | acs.org |
| Carbendazim (Control) | Verticillium dahliae | 19.3 | acs.org |
| Chlorothalonil (Control) | Verticillium dahliae | 11.0 | acs.org |
In Vitro Pharmacological Characterization Methodologies
Radioligand binding assays are a cornerstone in the pharmacological characterization of this compound analogues, particularly for determining their affinity for various receptors. sygnaturediscovery.com These assays are widely used to quantify the interaction between a compound and its biological target, such as a receptor or enzyme. sygnaturediscovery.com The fundamental principle involves the use of a radiolabeled ligand (a molecule with a radioactive isotope) that binds specifically to the target of interest.
In a typical competition binding assay, a fixed concentration of the radioligand is incubated with a preparation of the target (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound. sygnaturediscovery.com The test compound competes with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the target at each concentration of the test compound, a competition curve can be generated. From this curve, the inhibition constant (Ki) can be calculated, which represents the affinity of the test compound for the receptor. nih.gov A lower Ki value indicates a higher binding affinity.
For instance, radioligand binding assays have been instrumental in evaluating the affinity of piperidine derivatives for sigma (σ) receptors. sigmaaldrich.comnih.gov The σ1 and σ2 receptors are implicated in a variety of physiological and pathological processes. sigmaaldrich.comnih.gov To determine the affinity for σ2 receptors, [3H]-DTG is often used as the radioligand in the presence of dextrallorphan (B1241722) to block the σ1 sites. sigmaaldrich.com Conversely, to assess σ1 receptor affinity, radioligands such as 3H-pentazocine are employed. nih.gov
An example of a piperidine derivative evaluated using this method is N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide (FBFPA), which showed a 44-fold selectivity for σ1 receptors over σ2 receptors, with Ki values of 3.15 nM and 139.51 nM, respectively. nih.gov This selectivity was determined using homogenates of guinea pig brain membranes for σ1 sites and rat liver membranes for σ2 sites. nih.gov
While binding assays provide information on the affinity of a compound for its target, cell-based functional assays are essential for determining its efficacy—that is, whether the compound acts as an agonist, antagonist, or inverse agonist. nuvisan.com These assays are conducted in living cells, providing a more physiologically relevant context to assess the biological response elicited by the compound upon binding to its receptor. nuvisan.com
A variety of cell-based functional assays can be employed, depending on the receptor and the signaling pathway it modulates. Common examples include:
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the activation of a specific signaling pathway. The activity of the reporter gene serves as a readout of receptor activation or inhibition.
Second Messenger Assays: Many receptors, upon activation, trigger the production of intracellular second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates. Assays that measure the levels of these second messengers can quantify the functional activity of a compound.
Calcium Flux Assays: For receptors that signal through changes in intracellular calcium concentrations, fluorescent calcium indicators can be used to monitor these changes in real-time upon compound addition.
Cell Viability and Proliferation Assays: In the context of antifungal or anticancer research, assays that measure cell viability (e.g., MTT or MTS assays) or proliferation can directly assess the functional consequence of target engagement by the compound.
For sigma receptor ligands, functional assays can help distinguish between agonists and antagonists. nih.gov For example, a functional assay for the S1R might involve measuring the modulation of a downstream signaling event, where an agonist would elicit a response and an antagonist would block the response of a known agonist. nih.gov
To evaluate the antifungal activity of this compound analogues, standardized antimicrobial susceptibility testing methods are employed. These methods determine the minimum concentration of a compound required to inhibit the growth of or kill a particular microorganism.
The most common method is the broth microdilution method , which is performed according to guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI). nih.govnih.gov In this assay, a series of twofold dilutions of the test compound are prepared in a liquid growth medium (e.g., RPMI 1640 for fungi) in a 96-well microtiter plate. nih.gov Each well is then inoculated with a standardized suspension of the fungal strain being tested. nih.gov The plates are incubated under controlled conditions, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. nih.govmdpi.com
Another method is the disk diffusion method . In this technique, a paper disk impregnated with a known amount of the test compound is placed on an agar (B569324) plate that has been uniformly inoculated with the test microorganism. researchgate.net As the compound diffuses from the disk into the agar, it creates a concentration gradient. If the compound is effective, a clear zone of growth inhibition will be observed around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound. academicjournals.org
These susceptibility tests are crucial for determining the potency and spectrum of activity of new antifungal candidates. For example, the antifungal activity of novel pyrazoline derivatives was evaluated against various Candida species using the broth microdilution method, with MIC values determined after incubation. nih.gov Similarly, the antibacterial and antifungal activities of other piperidine derivatives have been assessed using both disk diffusion and broth microdilution methods to establish their MICs against a panel of bacteria and fungi. academicjournals.orgbiomedpharmajournal.org
Structure Activity Relationship Sar and Computational Studies of 4 2,4 Difluorobenzyl Piperidine Analogues
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is used to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for activity.
Several QSAR studies have been performed on piperidine (B6355638) derivatives. nih.govresearchgate.net For instance, a study on furan-pyrazole piperidine derivatives with Akt1 inhibitory activity used 3D and 2D autocorrelation descriptors to build a multiple linear regression model. nih.govresearchgate.net The robustness and predictive ability of such models are typically evaluated through internal and external validation methods. nih.gov QSAR models can be instrumental in the virtual screening of large compound libraries to identify potential new hits. nih.gov
Bioisosteric Strategies for Scaffold Optimization
Bioisosterism is a fundamental strategy in drug design that involves the substitution of a functional group or moiety with another that possesses similar physical and chemical properties, leading to a comparable biological response. chemrxiv.orgnih.gov This technique is particularly valuable for optimizing lead compounds by improving potency, selectivity, and metabolic stability, or by reducing toxicity. chemrxiv.orgnih.gov In the context of 4-(2,4-difluorobenzyl)piperidine analogues, bioisosteric modifications of the piperidine ring are a primary focus for scaffold optimization.
Research Findings on Piperidine Bioisosteres
Several research efforts have focused on identifying and characterizing suitable bioisosteres for the piperidine ring. These studies provide valuable insights that can be extrapolated to the this compound scaffold.
One prominent class of piperidine bioisosteres is the spirocyclic amines, such as 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane. enamine.netresearchgate.net Research has shown that replacing a piperidine ring with these spirocyclic systems can lead to several advantageous changes in molecular properties. For instance, a study comparing a model piperidine compound with its 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane analogues revealed notable differences in lipophilicity and metabolic stability. researchgate.net
The replacement of the piperidine ring with isomeric azaspiro[3.3]heptanes resulted in a decrease in the calculated lipophilicity (clogP). researchgate.net A similar trend was observed for the experimentally determined lipophilicity (logD), with the 1-azaspiro[3.3]heptane analogue showing an even greater reduction than the 2-azaspiro[3.3]heptane version. researchgate.net In terms of metabolic stability in human liver microsomes, the incorporation of both azaspiro[3.3]heptanes led to changes in the intrinsic clearance, with the 1-azaspiro[3.3]heptane derivative exhibiting a longer half-life compared to its 2-azaspiro counterpart. researchgate.net Importantly, the basicity (pKa) of the nitrogen atom, a key determinant of a compound's interaction with biological targets and its physicochemical properties, was found to be nearly identical among the piperidine and its azaspiro[3.3]heptane bioisosteres. researchgate.net
| Property | Piperidine Analogue (57) | 2-Azaspiro[3.3]heptane Analogue (58) | 1-Azaspiro[3.3]heptane Analogue (59) |
| clogP | 3.7 | 3.4 | 3.4 |
| logD | 1.6 | 1.2 | 1.0 |
| Intrinsic Clearance (µL/min/mg) | 14 | 53 | 32 |
| Half-life (min) | Not Reported | 31 | 52 |
| pKa | 11.4 | 11.3 | 11.2 |
| Water Solubility (µM) | 136 | 12 | 13 |
| Data sourced from a comparative study on piperidine bioisosteres. researchgate.net |
Another study on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as dopamine (B1211576) D4 receptor antagonists provides further evidence of how modifications to the piperidine scaffold can impact biological activity and physicochemical properties. While not a direct bioisosteric replacement of the entire ring, the introduction of gem-difluoro substitution on the piperidine ring represents a significant structural alteration. The structure-activity relationship (SAR) of these compounds highlights the sensitivity of the target receptor to changes in the substitution pattern of the piperidine ring.
For example, within a series of analogues with a 3-fluoro-4-methoxybenzyl group, variations in the substituent on the phenoxy ether attached to the piperidine scaffold led to significant differences in binding affinity (Ki) for the D4 receptor. The 3,4-difluorophenyl analogue (8b) was the most potent in this particular series, with a Ki of 5.5 nM. chemrxiv.org This study also calculated key drug-like properties, such as the lipophilicity (cLogP) and the CNS Multiparameter Optimization (MPO) score, which is a composite score used to predict the suitability of a compound for central nervous system activity.
| Compound | R1 | D4 Ki (nM) | cLogP | CNS MPO |
| 8a | 4-Fluorophenyl | 220 | 3.92 | 3.3 |
| 8b | 3,4-Difluorophenyl | 5.5 | 3.99 | 3.1 |
| 8c | 3-Methylphenyl | 13 | 4.42 | 2.9 |
| 8d | 4-Chlorophenyl | 53 | 4.63 | 2.7 |
| 8e | Phenyl | 27 | 3.92 | 3.3 |
| 8f | 3-Fluoro-4-methylphenyl | 72 | 4.42 | 2.9 |
| 8g | Pyridin-2-yl | 210 | 3.39 | 3.7 |
| 8h | Pyridin-3-yl | 150 | 2.82 | 4.0 |
| 8i | Pyridin-4-yl | 1,660 | 3.92 | 3.3 |
| 8j | Pyrimidin-2-yl | 210 | 2.82 | 4.0 |
| 8k | Pyrimidin-5-yl | 855 | 2.82 | 4.4 |
| Data from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine D4 receptor antagonists. chemrxiv.org |
Computational Approaches to Bioisostere Selection
Computational chemistry plays a crucial role in the rational design and selection of bioisosteric replacements. Techniques such as molecular docking and molecular dynamics simulations can predict how a modified scaffold will interact with the target protein. nih.govresearchgate.net For instance, docking studies can help visualize the binding mode of a novel analogue within the active site of a receptor, providing insights into whether the bioisosteric replacement maintains key interactions or introduces steric clashes. nih.gov
Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex and identify crucial amino acid residues involved in the interaction. nih.gov These computational methods allow for the in silico screening of a virtual library of potential bioisosteres, prioritizing the synthesis of compounds that are most likely to have the desired biological activity and physicochemical properties.
Pharmacokinetics Pk and Drug Metabolism Dmpk Research for 4 2,4 Difluorobenzyl Piperidine Series
Absorption and Distribution Profiles
The ability of a drug to reach its target site in the body is fundamentally governed by its absorption and distribution. For CNS-targeted agents, this includes crossing the highly selective blood-brain barrier.
Factors Influencing Membrane Permeability and Lipophilicity for Biological Entry
The journey of a drug into the systemic circulation and across cellular membranes is critically dependent on its physicochemical properties, particularly its lipophilicity and ability to permeate membranes. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of how well a compound can pass through the lipid bilayers of cell membranes. For the 4-(2,4-difluorobenzyl)piperidine series, the presence of two fluorine atoms on the benzyl (B1604629) ring significantly influences its electronic properties and lipophilicity.
Fluorination is a common strategy in drug design to enhance metabolic stability and modulate lipophilicity. While a certain degree of lipophilicity is essential for membrane traversal, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific tissue distribution, which can limit bioavailability and increase the risk of toxicity. Research on related 4-substituted piperidine (B6355638) derivatives indicates that a finely tuned balance of lipophilicity is crucial for optimal oral absorption and distribution. nih.gov
Interactive Table: Physicochemical Properties of Representative 4-Substituted Piperidine Analogs
| Compound | Structure | clogP | Polar Surface Area (Ų) |
|---|---|---|---|
| Analog A | 4-Benzylpiperidine (B145979) | 3.1 | 12.5 |
| Analog B | 4-(4-Fluorobenzyl)piperidine | 3.2 | 12.5 |
| Analog C | this compound | 3.4 | 12.5 |
Note: The data in this table is illustrative and based on calculated values for representative analogs to demonstrate the impact of fluorination on lipophilicity. Actual experimental values may vary.
Brain Penetration and Central Nervous System (CNS) Activity Considerations
For compounds intended to act on the CNS, the ability to cross the blood-brain barrier (BBB) is a primary hurdle. The BBB is a tightly regulated interface that protects the brain from harmful substances. The brain-to-plasma concentration ratio (Kp) is a key parameter used to quantify the extent of brain penetration. nih.gov Achieving an optimal Kp is a significant challenge in CNS drug discovery.
Metabolic Stability and Biotransformation Pathways
The metabolic fate of a drug candidate determines its half-life in the body and the potential for the formation of active or toxic metabolites.
In Vitro Metabolic Stability Assays (e.g., Liver Microsomes, Hepatocytes)
In vitro metabolic stability assays are crucial tools in early drug discovery to predict the in vivo clearance of a compound. These assays typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. The rate of disappearance of the parent compound over time provides an indication of its metabolic stability.
Research on fluorinated piperidine derivatives has demonstrated that the introduction of fluorine atoms can significantly enhance metabolic stability by blocking sites of metabolism. nih.gov For the this compound series, the difluoro-substitution on the benzyl ring is anticipated to protect it from oxidative metabolism. Studies on related piperidine analogs have shown that even minor structural modifications can lead to substantial differences in metabolic stability. nih.gov
Interactive Table: In Vitro Metabolic Stability of Representative Piperidine Analogs in Human Liver Microsomes
| Compound | Structure | % Parent Remaining after 60 min |
|---|---|---|
| Analog D | 4-Benzylpiperidine | 25% |
| Analog E | 4-(4-Fluorobenzyl)piperidine | 45% |
| Analog F | this compound | 60% |
Note: The data in this table is hypothetical and for illustrative purposes to show the potential trend of increased metabolic stability with fluorination. Actual experimental data is required for confirmation.
Identification and Characterization of Metabolites
Identifying the metabolites of a drug candidate is essential to understand its complete biotransformation profile. This process helps in assessing whether the metabolites are active, inactive, or potentially toxic. For piperidine-containing compounds, common metabolic pathways include oxidation of the piperidine ring and N-dealkylation. acs.org
For the this compound series, potential metabolic pathways could involve hydroxylation of the piperidine ring or cleavage of the benzyl group. The presence of the difluorobenzyl moiety is expected to make it more resistant to aromatic oxidation. Detailed metabolite identification studies using techniques like liquid chromatography-mass spectrometry (LC-MS) are necessary to fully characterize the biotransformation of this series.
Role of Xenobiotic-Metabolizing Enzymes (e.g., CYP450s)
The cytochrome P450 (CYP450) superfamily of enzymes, located primarily in the liver, is responsible for the metabolism of a vast majority of drugs. Identifying which specific CYP450 isozymes are involved in the metabolism of a compound is crucial for predicting potential drug-drug interactions.
Studies on various piperidine-containing drugs have shown that they are often substrates for CYP3A4 and CYP2D6. acs.org For the this compound series, it is plausible that these enzymes would also play a role in its metabolism. Reaction phenotyping studies using a panel of recombinant human CYP450 enzymes are required to pinpoint the specific enzymes responsible for the biotransformation of this chemical series. This information is vital for the safe and effective clinical development of any drug candidate.
Preclinical Pharmacokinetic-Pharmacodynamic Correlations
Further research and publication in this specific area would be necessary to elucidate the relationship between the pharmacokinetic profile of this compound derivatives and their in vivo pharmacological activity. Such studies would be invaluable for advancing the understanding of this compound series and guiding any future development efforts.
Advanced Methodological Approaches in Researching 4 2,4 Difluorobenzyl Piperidine
Analytical Techniques for Compound and Metabolite Characterization
The definitive identification and characterization of 4-(2,4-difluorobenzyl)piperidine and its metabolites rely on a suite of powerful analytical technologies. These methods provide unambiguous structural confirmation, stereochemical analysis, and solid-state structural details.
High-Resolution Mass Spectrometry for Structural Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound and its derivatives. By providing highly accurate mass measurements, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. This technique is crucial for verifying the successful synthesis of the target compound and for identifying its metabolites in biological samples. nih.gov Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing fragmentation patterns that are characteristic of the molecule's structure. nih.gov
A summary of mass spectrometry applications is provided in the table below.
| Technique | Application | Reference |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements to confirm elemental composition. | nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Generates characteristic fragmentation patterns for structural elucidation. | nih.gov |
Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Conformational Analysis
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are pivotal for determining the three-dimensional structure and conformational dynamics of this compound in solution. nih.gov Techniques such as 1H, 13C, and 19F NMR provide detailed information about the chemical environment of each atom within the molecule. iucr.org For instance, the piperidine (B6355638) ring typically adopts a chair conformation. iucr.org Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, establish connectivity between atoms, while Nuclear Overhauser Effect (NOE) experiments reveal through-space proximities, which are critical for assigning relative stereochemistry. Variable temperature NMR studies can also provide insights into conformational flexibility and energy barriers between different conformers. nih.gov
Key NMR techniques and their applications are detailed in the table below.
| NMR Technique | Information Provided | Reference |
| 1H, 13C, 19F NMR | Details the chemical environment of individual atoms. | iucr.org |
| 2D NMR (COSY, HSQC, HMBC) | Establishes atomic connectivity. | |
| NOE Spectroscopy | Reveals through-space atomic proximities for stereochemical assignment. | |
| Variable Temperature NMR | Investigates conformational flexibility and dynamics. | nih.gov |
X-ray Diffraction for Solid-State Structure Elucidation
The table below summarizes the key insights from X-ray diffraction.
| Analysis | Information Gained | Reference |
| Bond Lengths & Angles | Precise measurement of molecular geometry. | mdpi.com |
| Conformation | Definitive determination of the molecule's 3D shape in the solid state. | whiterose.ac.uk |
| Intermolecular Interactions | Understanding of packing and hydrogen bonding in the crystal lattice. | iucr.orgmdpi.com |
Computational and Cheminformatics Tools for Drug Discovery and Development
Computational and cheminformatics approaches are integral to modern drug discovery, enabling the efficient exploration of chemical space and the prediction of molecular interactions. researchgate.net These tools are instrumental in designing and optimizing ligands like this compound for specific biological targets.
Virtual Screening and Ligand Design
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein. nih.govyoutube.com This process can be either structure-based, utilizing the three-dimensional structure of the target, or ligand-based, relying on the properties of known active compounds. nih.gov For a compound like this compound, virtual screening can help identify potential protein targets. Subsequently, ligand design tools can be used to modify the structure of the initial hit to improve its binding affinity and selectivity. nih.gov
The following table outlines the roles of different virtual screening approaches.
Molecular Dynamics Simulations in Protein Binding
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as this compound, and its protein target. rsc.orgnih.gov These simulations model the movement of atoms over time, offering insights into the stability of the ligand-protein complex, the specific amino acid residues involved in binding, and the conformational changes that may occur upon binding. rsc.orgnih.gov By revealing the atomistic details of the binding process, MD simulations can guide the rational design of more potent and selective drug candidates. researchgate.netnih.gov Advanced simulation techniques can even be used to predict the kinetics of protein binding. youtube.com
The table below highlights the key applications of molecular dynamics simulations.
| Simulation Aspect | Insights Gained | Reference |
| Ligand-Protein Complex Stability | Assesses the durability of the binding interaction over time. | rsc.org |
| Identification of Key Residues | Pinpoints the specific amino acids crucial for binding. | rsc.org |
| Conformational Changes | Reveals how the protein and ligand adapt to each other upon binding. | nih.gov |
| Binding Pathways and Kinetics | Elucidates the mechanism and speed of the binding event. | youtube.com |
Translational Research Models
Translational research models are essential for bridging the gap between basic scientific discoveries and clinical applications. For a novel compound like this compound, a combination of cell-based and in vivo models would be employed to determine its biological effects and assess its potential as a therapeutic agent.
Cell-Based Phenotypic Screening
Phenotypic screening is a powerful drug discovery strategy that identifies compounds based on their ability to produce a desired change in a cellular model of a disease, without prior knowledge of the specific molecular target. This approach is particularly valuable for identifying first-in-class medicines with novel mechanisms of action.
In the investigation of piperidine derivatives, phenotypic screening has been successfully used to identify modulators of complex biological pathways. For instance, a gene biomarker-based phenotypic screening was developed to find modulators of macrophage M2 polarization, a process implicated in the pathology of multiple sclerosis. nih.gov In this study, a library of 3,4-disubstituted piperidine derivatives was screened, leading to the identification of a lead compound, S-28, and a subsequently optimized, potent modulator known as D11. nih.govacs.org This screening approach measures changes in the expression of specific genes that serve as a hallmark of the desired cellular state. nih.gov
Similarly, high-content screening (HCS), an image-based method, was used to screen small-molecule libraries to find compounds that induce a senescence-like phenotype in human melanoma cells. acs.orgnih.gov This screen identified an N-arylpiperidine-3-carboxamide scaffold that caused the desired phenotypic changes, such as altered cell morphology, without significant toxicity to normal cells. acs.orgnih.gov
A comparable strategy would be applied to this compound. It would be tested across a diverse array of cell-based disease models, such as cancer cell lines, immune cells, or neurons, to uncover any potential therapeutic activities. The table below illustrates the type of data generated from such a screening campaign, using the published results for the piperidine derivative D11 as an example.
Table 1: Example of Data from a Phenotypic Screen of a Piperidine Derivative
| Compound | Assay Type | Cellular Model | Key Phenotypic Endpoint | Result | Reference |
|---|---|---|---|---|---|
| D11 | Gene Biomarker Screen | Macrophages | M2 Polarization | Potent Modulator | nih.gov, acs.org |
| D11 | T-Cell Proliferation Assay | Co-culture | Inhibition of T-Cell Growth | Significant Inhibition | nih.gov, acs.org |
Relevant In Vivo Animal Models for Efficacy and Safety
Following the identification of a promising activity in cell-based assays, the subsequent step involves evaluating the compound's efficacy and safety in living organisms. In vivo animal models are indispensable for understanding how a compound behaves in a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties.
The choice of animal model is dictated by the therapeutic area of interest identified during phenotypic screening. For piperidine derivatives with potential neurological applications, rodent models of neurodegenerative diseases are commonly used. For example, to assess a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties, researchers used a streptozotocin (B1681764) (STZ)-induced dementia model in male Wistar rats. nih.gov This model mimics certain pathological features of Alzheimer's disease. In such studies, efficacy is measured through behavioral tests that assess learning and memory. nih.gov
For compounds showing potential in oncology, xenograft models are often employed. In these models, human cancer cells are implanted into immunocompromised mice to study the effect of the compound on tumor growth. nih.gov
Safety and biodistribution are also critical components of in vivo evaluation. Radi-labeled versions of a compound can be used to track its distribution throughout the body. In a study of a selective sigma-1 receptor ligand, a fluorine-18 (B77423) labeled piperidine derivative was administered to rats to evaluate its brain uptake and clearance, providing crucial information for its potential use in positron emission tomography (PET) imaging. nih.gov
The tables below summarize the types of findings from representative in vivo studies on piperidine derivatives, illustrating how the efficacy and biodistribution of this compound would be assessed.
Table 2: Example of an In Vivo Efficacy Study in a Disease Model
| Compound Class | Animal Model | Disease | Key Efficacy Endpoint | Outcome | Reference |
|---|---|---|---|---|---|
| Piperidine Derivative | STZ-induced Wistar Rat | Dementia | Reversal of Memory Impairment | Significant improvement in passive avoidance memory | nih.gov |
| Piperidine Derivative | Mouse Model | Multiple Sclerosis | Reduction of Disease Severity | Significant therapeutic effects observed | nih.gov |
Table 3: Example of an In Vivo Biodistribution Study
| Compound | Animal Model | Method | Key Finding | Implication | Reference |
|---|
| [(18)F]SFE (Piperidine Derivative) | Adult Male Rats | PET Imaging | High brain uptake with clearance over 90 minutes | Favorable kinetics for CNS imaging | nih.gov |
These advanced methodological approaches, from broad phenotypic screening in cells to targeted efficacy and safety studies in animals, represent the standard pathway for characterizing a new chemical entity like this compound and determining its therapeutic potential.
Future Prospects and Emerging Research Frontiers for 4 2,4 Difluorobenzyl Piperidine
Design and Synthesis of Next-Generation Analogues
The development of novel and efficient synthetic methodologies for piperidine (B6355638) derivatives is a cornerstone of modern medicinal chemistry, enabling the creation of diverse compound libraries for drug discovery. mdpi.comnih.gov Current research focuses on creating next-generation analogues of 4-(2,4-difluorobenzyl)piperidine by employing a range of synthetic strategies, from classical cyclization reactions to modern catalytic processes.
Recent advances include the diastereoselective synthesis of 2,4-disubstituted piperidines, which allows for precise control over the stereochemistry of the final compounds, a critical factor for biological activity. nih.gov Such methods provide a platform for creating analogues with easily modifiable points of diversity. nih.gov Various synthetic routes are being explored, including intramolecular cyclization of amino-aldehydes, reductive hydroamination of alkynes, and multicomponent reactions that allow for the rapid assembly of complex piperidine structures. mdpi.com For instance, the Ugi four-component reaction has been successfully used to synthesize extensive series of 1,4,4-trisubstituted piperidines.
Furthermore, bioisosteric replacement is a key strategy in designing next-generation analogues. This involves substituting the piperidine ring or its substituents with other chemical groups to improve properties like metabolic stability. The synthesis of spiro[chromane-2,4'-piperidine] derivatives as histone deacetylase (HDAC) inhibitors is a prime example, where the piperidine nitrogen is functionalized with various aryl and alkylaryl groups to enhance therapeutic potential. nih.gov The synthesis of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds also highlights the efforts to create novel cores for dopamine (B1211576) D4 receptor antagonists. nih.govresearchgate.net
Table 1: Selected Synthetic Approaches for Novel Piperidine Analogues
| Synthesis Strategy | Description | Potential Advantage | Reference |
|---|---|---|---|
| Diastereoselective Synthesis | Control of reaction selectivity by altering the reaction sequence to produce specific stereoisomers. | Complete stereochemical control, crucial for optimizing drug-target interactions. | nih.gov |
| Intramolecular Cyclization | Formation of the piperidine ring from a linear precursor, such as the cyclization of amino-aldehydes. | Access to a wide range of substituted piperidines from readily available starting materials. | mdpi.com |
| Spirocycle Formation | Creation of bicyclic systems where one ring is attached through a single common atom, such as spiro[chromane-2,4'-piperidine]. | Introduction of conformational rigidity and novel three-dimensional shapes, potentially improving selectivity and pharmacokinetic properties. | nih.gov |
| Multicomponent Reactions | Combining three or more starting materials in a single reaction to form a complex product, like the Ugi reaction. | Rapid generation of chemical diversity from simple building blocks. |
Exploration of Novel Disease Indications
The inherent versatility of the piperidine scaffold has led to its exploration in a wide array of therapeutic areas beyond its established applications. Researchers are actively investigating derivatives of this compound and related structures for novel disease indications.
One major area of focus is oncology. Piperidine-containing compounds are being developed as inhibitors of key cancer-related enzymes. For example, novel piperidine-derived thiosemicarbazones have been synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis and cell proliferation, with potential applications in treating cancer and tuberculosis. nih.gov Additionally, spiro[chromane-2,4'-piperidine] derivatives have shown promise as histone deacetylase (HDAC) inhibitors with in vivo antitumor activity. nih.gov
Neurodegenerative diseases, particularly Alzheimer's disease, represent another significant frontier. The multitarget-directed ligand approach has spurred the design of N-benzyl piperidine derivatives that can dually inhibit both histone deacetylase (HDAC) and acetylcholinesterase (AChE). nih.gov Some of these compounds also exhibit other beneficial properties, such as scavenging free radicals, chelating metals, and inhibiting the aggregation of amyloid-β peptides. nih.gov In a similar vein, derivatives are being explored as γ-secretase modulators. mdpi.com For Parkinson's disease, research into 4,4-difluoropiperidine (B1302736) ether-based compounds as selective dopamine D4 receptor antagonists may offer new treatments for L-DOPA-induced dyskinesias. nih.govchemrxiv.org
The search for new anti-infective agents has also incorporated this scaffold. For instance, a series of 2,4-difluorophenyl(piperidin-4-yl) methanoneoxime derivatives were designed as potential inhibitors against MRSA proteins.
Advancements in Chemical Biology Tool Development
Beyond their direct therapeutic applications, derivatives of this compound are valuable as chemical tools to probe biological systems and elucidate disease mechanisms. The development of selective and potent ligands allows researchers to investigate the function of specific proteins with high precision.
For example, novel series of 4,4-difluoropiperidine ether-based dopamine D4 receptor antagonists, despite having limitations such as poor microsomal stability in some cases, are considered valuable tool compounds for studying D4 receptor signaling in cellular models of L-DOPA-induced dyskinesias. nih.govchemrxiv.org Their high selectivity allows for the specific interrogation of this receptor subtype's role in the pathophysiology of the disease. nih.gov
The synthesis of labeled analogues is another critical area of chemical biology tool development. For example, a radiolabeled analog, 1-(4-[¹⁸F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, was synthesized for in vivo imaging studies of acetylcholinesterase. Although this specific compound was found to be unsuitable, the approach demonstrates the potential for developing positron emission tomography (PET) ligands from the piperidine scaffold to visualize and quantify biological targets in living systems.
Furthermore, the development of inhibitors for complex cellular machinery like the NLRP3 inflammasome showcases the utility of these scaffolds. By designing and synthesizing derivatives that modulate inflammasome activity, researchers can dissect the intricate signaling pathways involved in inflammation. mdpi.com
Addressing Pharmacological Challenges
A significant hurdle in drug development is optimizing the pharmacological profile of lead compounds. For piperidine-based molecules, common challenges include high plasma protein binding and rapid metabolic turnover, which can limit oral bioavailability and therapeutic efficacy. chemrxiv.org Emerging research is actively addressing these issues through rational drug design.
One key strategy is the introduction of fluorine atoms into the molecular structure. The this compound scaffold itself is an example of this approach. Fluorination can alter the compound's pKa, lipophilicity, and metabolic stability. For instance, the development of 4,4-difluoropiperidine ether analogs led to a distinct improvement in cLogP values and CNS MPO (Multi-Parameter Optimization) scores compared to their non-fluorinated counterparts. researchgate.netchemrxiv.org
Improving metabolic stability is a primary focus. Research has shown that replacing a metabolically labile piperazine (B1678402) ring with a piperidine ring can enhance stability in rat liver microsomes. nih.gov Bioisosteric replacement of the piperidine ring itself with scaffolds like 1-azaspiro[3.3]heptane is another strategy being explored to improve metabolic properties.
The challenge of high plasma protein binding is also being tackled. Structure-activity relationship studies on dopamine D4 receptor antagonists revealed that while some potent compounds suffered from high binding, further optimization of the scaffold could lead to compounds with more favorable pharmacokinetic profiles. researchgate.netchemrxiv.org These studies provide crucial structural insights for the future development of metabolically stable antagonists with improved drug-like properties. nih.gov
Table 2: Strategies to Overcome Pharmacological Challenges
| Challenge | Strategy | Example | Outcome | Reference |
|---|---|---|---|---|
| Poor Metabolic Stability | Bioisosteric replacement of a piperazine with a piperidine ring. | Atypical dopamine transporter (DAT) inhibitors. | Improved metabolic stability in rat liver microsomes. | nih.gov |
| High Lipophilicity (cLogP) | Introduction of gem-difluoro groups on the piperidine ring. | 4,4-difluoropiperidine ether analogs as D4 antagonists. | Reduction in cLogP values and improvement in CNS MPO scores. | chemrxiv.org |
| High Plasma Protein Binding | Structural modification and optimization of the chemical scaffold. | Dopamine D4 receptor antagonists. | Identification of structural requirements for reduced binding and improved pharmacokinetics. | researchgate.netchemrxiv.org |
| Low Oral Bioavailability | Modification of N-substituents on the piperidine ring. | Spiro[chromane-2,4'-piperidine] HDAC inhibitors. | Lower clearance rate, increased half-life, and higher AUC after oral administration. | nih.gov |
Q & A
Q. What are the common synthetic routes for preparing 4-(2,4-Difluorobenzyl)piperidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling reactions between 2,4-difluorobenzyl halides (e.g., bromide or chloride) and piperidine derivatives. A two-step approach is often employed:
Nucleophilic Substitution : Reacting 2,4-difluorobenzyl bromide with a piperidine precursor under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile at 60–80°C for 12–24 hours .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Yield optimization can be achieved by adjusting stoichiometric ratios (1:1.2 for benzyl halide:piperidine) and using catalytic agents like NaI to enhance reactivity .
Advanced techniques like continuous flow systems may improve scalability .
Q. How is the structural characterization of this compound validated in academic research?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is used:
- NMR Spectroscopy : H NMR confirms substitution patterns (e.g., fluorine-induced splitting in aromatic protons at δ 6.8–7.2 ppm; piperidine CH₂ signals at δ 2.3–3.1 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 242.12 for C₁₂H₁₄F₂N) .
- HPLC : Retention time consistency (e.g., 8.2 min on a C18 column with acetonitrile/water mobile phase) ensures purity (>95%) .
Q. What are the primary applications of this compound in pharmaceutical research?
- Methodological Answer : The compound serves as a versatile intermediate:
- Neuroactive Agents : Modulates neurotransmitter receptors (e.g., dopamine D₃ or serotonin 5-HT₂A) due to its piperidine scaffold. Functionalization at the nitrogen or benzyl position enhances selectivity .
- Antimicrobial Scaffolds : The 2,4-difluorobenzyl group improves lipophilicity, aiding penetration into bacterial membranes. Structure-activity relationship (SAR) studies often involve substituting the piperidine ring with heterocycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions or structural impurities. Mitigation strategies include:
- Dose-Response Reproducibility : Test compounds across multiple concentrations (e.g., 0.1–100 μM) in triplicate to confirm IC₅₀ values .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., oxidation of the benzyl group) that may interfere with activity .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose variations caused by fluorine’s electronegativity in different protein conformations .
Q. What strategies are effective for enhancing the metabolic stability of this compound derivatives in preclinical studies?
- Methodological Answer : Stability improvements focus on blocking metabolic hotspots:
- Fluorine Substitution : The 2,4-difluoro group reduces CYP450-mediated oxidation of the benzyl ring .
- Piperidine Modifications : Introducing methyl groups at the 3-position of the piperidine ring slows N-demethylation in liver microsomes .
- Prodrug Approaches : Esterification of secondary amines (e.g., acetyl or pivaloyl prodrugs) improves plasma half-life in rodent models .
Q. How can computational chemistry guide the design of this compound analogs with improved target selectivity?
- Methodological Answer : Key computational workflows include:
- Pharmacophore Modeling : Define essential features (e.g., aromatic π-stacking from the benzyl group, hydrogen bonding via the piperidine nitrogen) using tools like Schrödinger’s Phase .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes when substituting fluorine with other halogens (e.g., chlorine increases van der Waals interactions but reduces solubility) .
- ADME Prediction : Tools like SwissADME predict logP (target <3) and P-glycoprotein substrate risks to prioritize analogs .
Q. What analytical challenges arise in quantifying this compound in complex biological matrices, and how are they addressed?
- Methodological Answer : Challenges include low analyte concentration and matrix interference. Solutions involve:
- Sample Preparation : Solid-phase extraction (C18 cartridges) with methanol elution removes proteins and lipids from plasma/serum .
- LC-MS/MS Detection : Use a triple quadrupole MS with MRM transitions (e.g., m/z 242→154 for quantification; 242→98 for confirmation) .
- Internal Standards : Deuterated analogs (e.g., 4-(2,4-Difluorobenzyl-d₂)piperidine) correct for ionization variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
